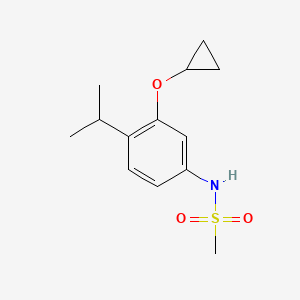
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide: is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.363 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with a phenyl ring in the presence of a Lewis acid catalyst.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Cyclopropanation: Utilizing industrial-scale reactors and catalysts to efficiently produce the cyclopropoxy group.
Friedel-Crafts Alkylation: Employing large-scale alkylation reactors to introduce the isopropyl group.
Sulfonamide Formation: Using industrial-scale sulfonamide formation reactors to introduce the methanesulfonamide group.
化学反応の分析
Types of Reactions
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Aminophenyl)methanesulfonamide: Similar in structure but with an amino group instead of a cyclopropoxy group.
N-(3-Methoxyphenyl)methanesulfonamide: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
N-(3-Chlorophenyl)methanesulfonamide: Similar in structure but with a chloro group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC名 |
N-(3-cyclopropyloxy-4-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)12-7-4-10(14-18(3,15)16)8-13(12)17-11-5-6-11/h4,7-9,11,14H,5-6H2,1-3H3 |
InChIキー |
BBJBMDRQMBTKCR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


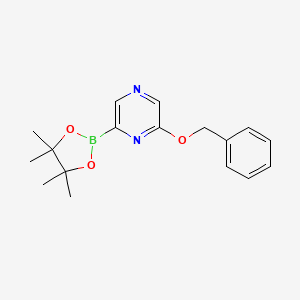
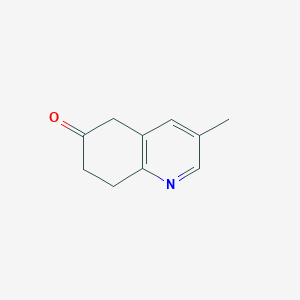
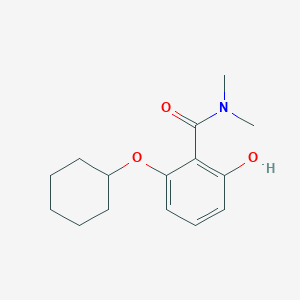
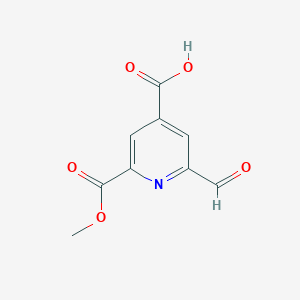


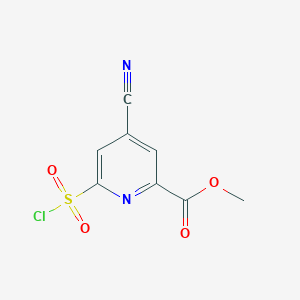

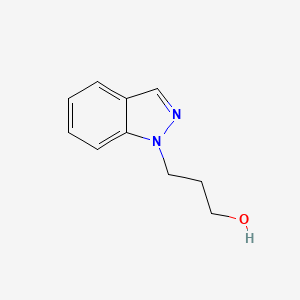

![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)

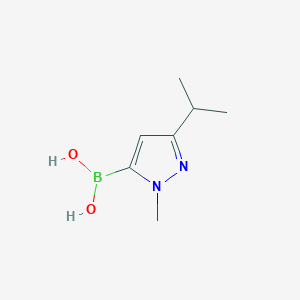
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
